

Lucitanib's Inhibition of the FGFR1/2 Signaling Pathway: A Technical Guide

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Compound of Interest

Compound Name: *Lucitanib*

Cat. No.: *B1684532*

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This technical guide provides an in-depth overview of **lucitanib**, a potent oral tyrosine kinase inhibitor (TKI), with a specific focus on its mechanism of action against the Fibroblast Growth Factor Receptor (FGFR) 1 and 2 signaling pathways. **Lucitanib** is a multi-target inhibitor that also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3 and Platelet-Derived Growth Factor Receptors (PDGFRs) α/β [1][2][3][4]. This dual inhibition of pro-angiogenic (VEGFR) and oncogenic driver (FGFR) pathways makes it a compound of significant interest in oncology research, particularly for tumors characterized by FGF pathway aberrations.

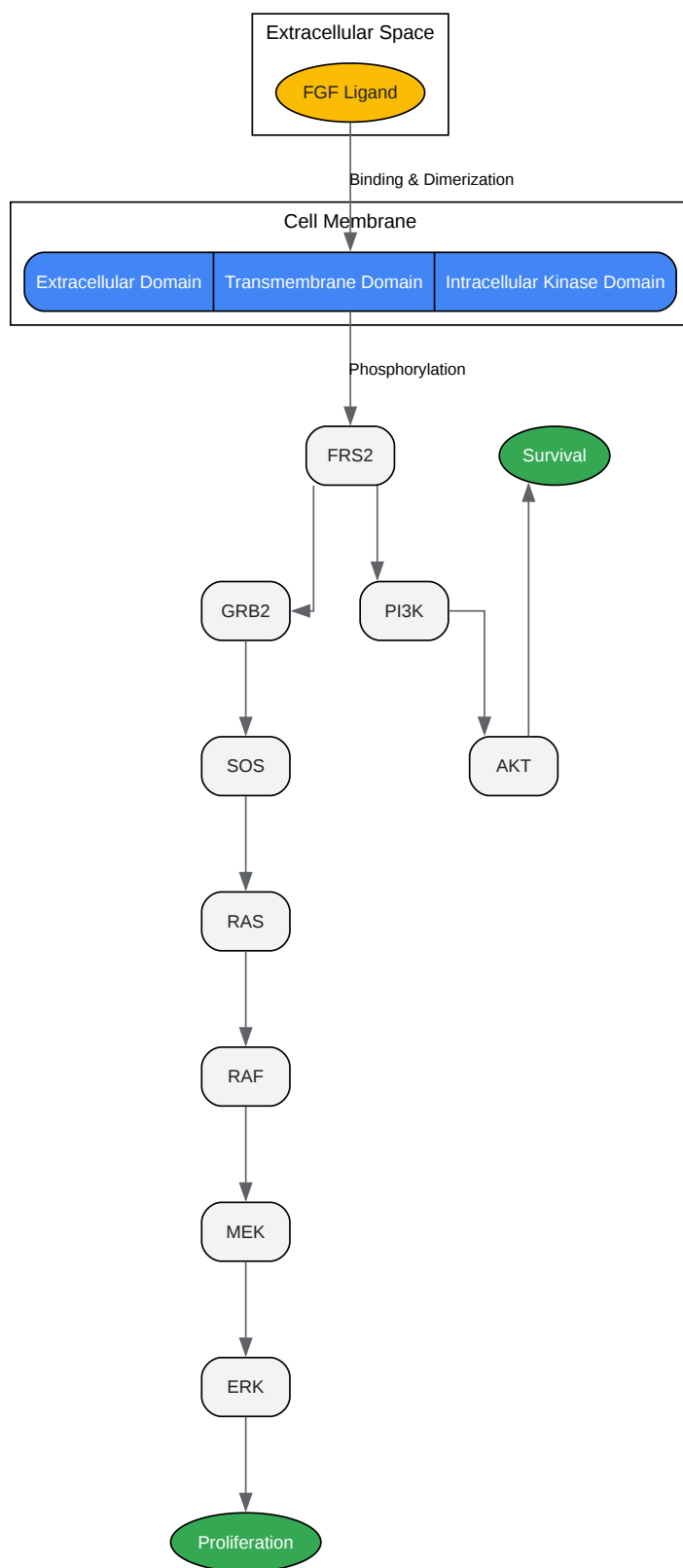
Core Mechanism of Action: FGFR Signaling Inhibition

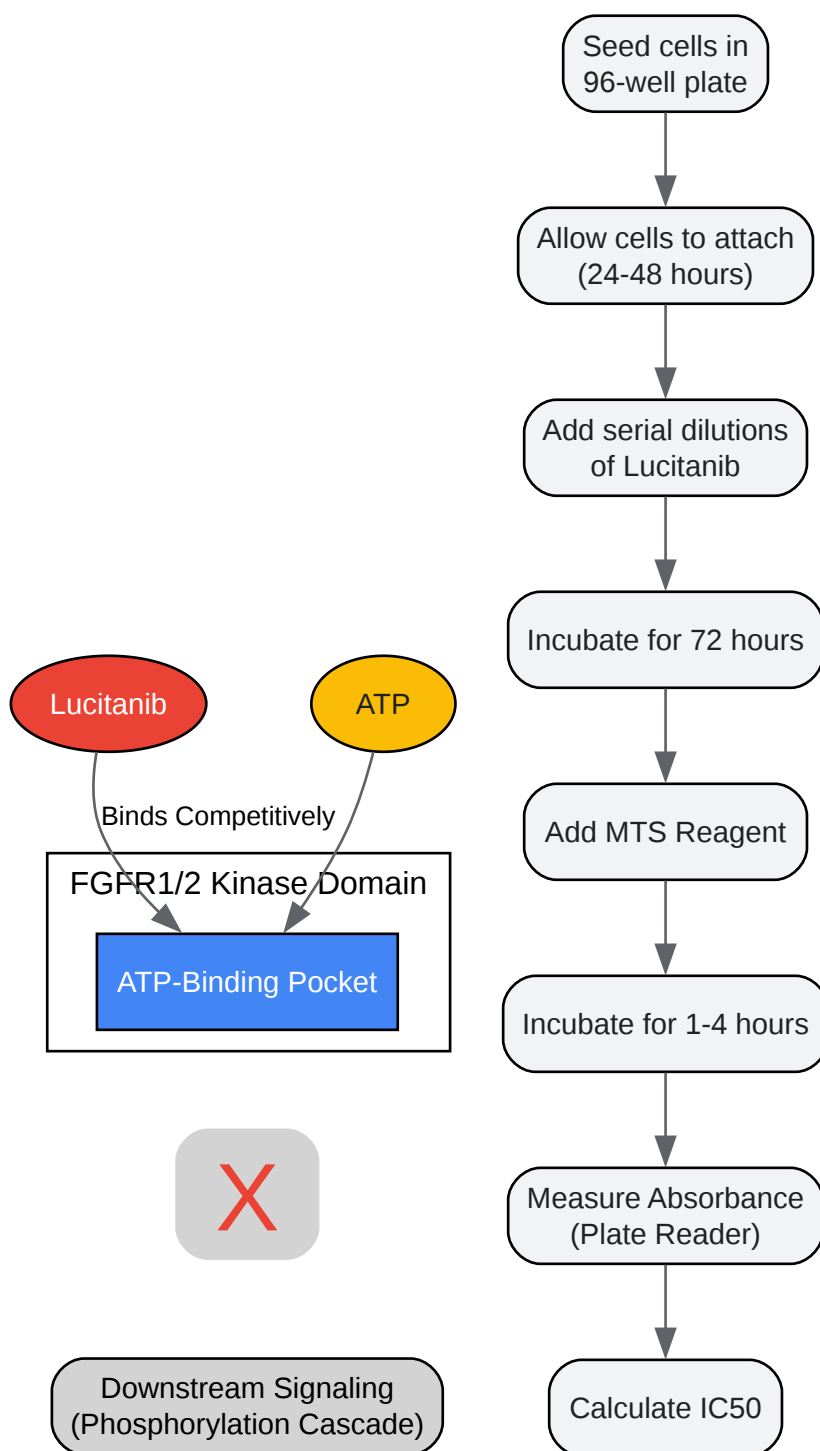
The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival[5]. Dysregulation of this pathway, often through gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in various cancers[1][2][5].

The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR on the cell surface. This event induces receptor dimerization and subsequent trans-phosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation creates docking sites for downstream signaling proteins, primarily

activating the RAS-MAPK-ERK and PI3K-AKT pathways, which in turn promote cell proliferation and survival[5][6].

Lucitanib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR1 and FGFR2 tyrosine kinase domains. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and proliferation.





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